Enterostatin (APGPR) is a pentapeptide primarily known for its role in appetite regulation, particularly in reducing dietary fat intake [, , , ]. It is classified as a gut-brain peptide, reflecting its production in the gastrointestinal tract and action in both the periphery and central nervous system [, ]. Enterostatin is generated through the tryptic cleavage of procolipase, a protein crucial for fat digestion [, , , ].
Enterostatin exists in three primary isoforms: Val-Pro-Asp-Pro-Arg (VPDPR), Ala-Pro-Gly-Pro-Arg (APGPR), and Val-Pro-Gly-Pro-Arg (VPGPR) []. These isoforms exhibit comparable efficacy in reducing dietary fat preference [, , ]. APGPR is the predominant form found in humans and rats [, ].
Future Directions
Understanding Inter-Species Differences in Enterostatin Physiology: Research indicates variations in enterostatin isoforms and their effects across different species []. Further investigation is crucial for extrapolating findings from animal models to human applications.
Investigating the Impact of Enterostatin on Specific Brain Regions: Research suggests that enterostatin influences various brain regions involved in appetite regulation [, ]. Studying the specific contributions of these regions could provide more targeted therapeutic approaches.
Related Compounds
Procolipase
Compound Description: Procolipase is the precursor protein of Enterostatin. It is cleaved in the intestine by trypsin, releasing Enterostatin and the active colipase. [, , , , , , , ] Procolipase itself acts as a necessary cofactor for pancreatic lipase, aiding in the breakdown of dietary triglycerides. [] Similar to Enterostatin, the synthesis of Procolipase is stimulated by a high-fat diet. [, ] Studies indicate that Procolipase may be actively transported to the brain, offering an alternative route for Enterostatin to reach central action sites. []
Relevance: Procolipase is directly relevant to Enterostatin as its precursor molecule. The cleavage of Procolipase generates Enterostatin. [, , , , , , , ] Additionally, the regulation of Procolipase synthesis by high-fat diets suggests an interconnected role with Enterostatin in fat metabolism and appetite control. [, ]
Colipase
Compound Description: Colipase is the other product of procolipase cleavage, alongside Enterostatin. [, , , , , ] It serves as an obligatory cofactor for pancreatic lipase, facilitating the digestion of dietary triglycerides. [, ] Interestingly, the ratio of colipase to lipase varies between species, with higher ratios suggesting a possible additional role for colipase beyond lipase activation. []
Relevance: Colipase is directly related to Enterostatin as they are both products of Procolipase cleavage. [, , , , , ] The shared origin and their individual roles in fat digestion emphasize the interconnectedness of these molecules in lipid metabolism.
Cholecystokinin (CCK)
Compound Description: Cholecystokinin (CCK) is a gut hormone that plays a role in satiety and digestion. [, ] When CCK activates CCK-A receptors in the gastrointestinal tract, it leads to a suppression of food intake. [] Studies show that CCK administration increases intestinal Enterostatin levels. []
Relevance: Although structurally different from Enterostatin, CCK is functionally related. Both peptides contribute to satiety and influence feeding behavior. [, , ] The observation that CCK stimulates Enterostatin production suggests a possible synergistic action in regulating food intake. []
β-Mercaptoacetate
Compound Description: β-Mercaptoacetate is a chemical agent that inhibits fatty acid oxidation by blocking acetyl-CoA dehydrogenase. [] Administration of β-Mercaptoacetate stimulates food intake, particularly of protein and carbohydrates, but not fat. [] This agent helps elucidate the role of fatty acid oxidation in regulating feeding behavior.
Relevance: While structurally unrelated to Enterostatin, β-Mercaptoacetate is functionally relevant. The contrasting effects of β-Mercaptoacetate (increased food intake) and Enterostatin (decreased fat intake) highlight the complex interplay of metabolic pathways and peptide signaling in appetite control. [, ]
Galanin
Compound Description: Galanin is a neuropeptide that stimulates food intake, particularly of fatty foods. [, ] Research indicates that Enterostatin can inhibit galanin-induced feeding, suggesting a potential interaction between these peptides in the regulation of fat intake. []
Relevance: Although structurally different, Galanin and Enterostatin exhibit opposing roles in fat intake regulation. [, ] The ability of Enterostatin to inhibit galanin-induced feeding suggests a direct interaction or influence on shared pathways involved in appetite control. []
Neuropeptide Y (NPY)
Compound Description: Neuropeptide Y (NPY) is a potent orexigenic peptide that stimulates food intake, primarily by increasing carbohydrate intake. [, ] While Enterostatin demonstrates an inhibitory effect on NPY-induced feeding, this effect is less pronounced than its inhibition of galanin-induced feeding. []
Relevance: NPY and Enterostatin have opposing effects on feeding behavior. [, ] While both peptides can influence food intake, the differential effects of Enterostatin on NPY and galanin suggest a more specific interaction with galanin-mediated pathways related to fat intake. []
β-Casomorphin(1-7)
Compound Description: β-Casomorphin(1-7) is a heptapeptide produced during casein digestion. [, ] It stimulates food intake, particularly of high-fat diets. [] Research suggests that β-casomorphin(1-7) can bind to the F1-ATPase β-subunit, a protein identified as a potential receptor for Enterostatin. [, ]
Relevance: β-casomorphin(1-7) and Enterostatin exhibit opposite effects on feeding behavior, with β-casomorphin(1-7) stimulating and Enterostatin inhibiting fat intake. [, , ] The potential shared binding site on the F1-ATPase β-subunit further suggests a complex interplay between these peptides in regulating food intake. [, ]
Compound Description: Des-Arg-Enterostatin is a fragment of Enterostatin, specifically the tetrapeptide lacking the arginine residue at the C-terminus. [] Unlike Enterostatin, Des-Arg-Enterostatin does not effectively inhibit high-fat food intake or insulin secretion. []
Relevance: Des-Arg-Enterostatin is structurally similar to Enterostatin, differing only by the absence of the C-terminal arginine. [] The loss of biological activity observed with Des-Arg-Enterostatin underscores the importance of the full pentapeptide sequence for Enterostatin's effects on fat intake and insulin secretion. []
Tripeptide Asp-Pro-Arg
Compound Description: Asp-Pro-Arg is a tripeptide fragment of Enterostatin, consisting of the three C-terminal amino acids. [] Unlike Enterostatin, this fragment does not inhibit high-fat food intake and has shown a slight stimulatory effect on insulin secretion. []
Source
Enterostatin is synthesized in the gastrointestinal tract, particularly in the small intestine, where it is released in response to dietary fat intake. The peptide is formed from the enzymatic cleavage of procolipase, which is then activated to colipase, facilitating lipid digestion. The presence of enterostatin in circulation influences central nervous system pathways that regulate food intake and energy balance.
Classification
APGPR Enterostatin belongs to a class of peptides known as satiety factors. It acts on specific receptors in the brain and peripheral tissues to modulate feeding behavior, particularly by inhibiting fat consumption. Its classification as a neuropeptide highlights its role in communication between the gut and brain regarding energy homeostasis.
Synthesis Analysis
Methods
The synthesis of APGPR Enterostatin is typically achieved through solid-phase peptide synthesis (SPPS), a widely used technique that allows for the assembly of peptides in a stepwise manner on a solid support. This method enables precise control over the sequence and composition of the peptide.
Technical Details
Solid-Phase Chemistry: The process begins with attaching the first amino acid to a resin. Subsequent amino acids are added sequentially, with each coupling reaction followed by deprotection steps to free up reactive sites for further additions.
Purification: After synthesis, the crude peptide mixture undergoes purification via high-performance liquid chromatography (HPLC), ensuring that the final product has a purity greater than 99%.
Characterization: The synthesized peptide is characterized using techniques such as mass spectrometry to confirm its molecular weight and sequence integrity.
Molecular Structure Analysis
Structure
APGPR Enterostatin has a specific amino acid sequence: Alanine-Proline-Glycine-Proline-Arginine. This sequence contributes to its functional properties and interactions with biological targets.
Data
Molecular Weight: Approximately 651 Da.
Chemical Formula: C30H50N7O8S.
3D Structure: The conformation of enterostatin can be influenced by its environment, including pH and ionic strength, which may affect its binding affinity to receptors.
Chemical Reactions Analysis
Reactions
Enterostatin primarily engages in receptor-ligand interactions that modulate physiological responses related to fat intake. Upon binding to its target receptors, it initiates signaling pathways that influence appetite regulation.
Technical Details
Binding Mechanism: Enterostatin binds specifically to the β-subunit of F1F0-ATP synthase, which plays a crucial role in ATP production within cells.
Biological Effects: This binding can lead to decreased ATP production, increased thermogenesis, and altered insulin secretion in pancreatic cells.
Mechanism of Action
Process
The mechanism through which APGPR Enterostatin exerts its effects involves:
Receptor Binding: Enterostatin binds to specific receptors in hypothalamic neurons.
Signal Transduction: This interaction activates intracellular signaling cascades that modulate gene expression related to appetite regulation.
Physiological Outcomes: Studies have shown that enterostatin can significantly reduce Agouti-related protein expression while increasing pro-opiomelanocortin expression, indicating its role in promoting satiety.
Data
Research indicates that administration of enterostatin leads to changes in food intake behavior and energy expenditure, demonstrating its potential as a therapeutic agent for obesity management.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white powder.
Solubility: Soluble in aqueous solutions at physiological pH.
Stability: Stability can vary depending on storage conditions; generally stable under refrigeration.
Chemical Properties
pH Stability: Remains stable within a physiological pH range.
Degradation: Susceptible to proteolytic enzymes; thus, careful formulation is necessary for therapeutic applications.
Applications
Scientific Uses
APGPR Enterostatin has several potential applications in scientific research and medicine:
Obesity Research: Investigated for its role in appetite regulation and potential as an anti-obesity agent.
Metabolic Studies: Used in studies examining metabolic pathways related to energy expenditure and fat metabolism.
Pharmacological Development: Potential development into therapeutic agents targeting obesity-related disorders by modulating dietary fat intake.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Kv3, Channel Containing Protein (567-585) corresponds to amino acids 567 to 585 fragment of the Kv3.1b channel containing protein. Kv3 channel protein is expressed by parvalbumin (PV)-containing pallidal neurons .
Kisspeptin-10 Trifluoroacetate is the trifluoroacetate salt form of Kisspeptin-10. Kisspeptin-10, the minimal kisspeptin sequence with biological activity, is a potent endogenous ligand for GPR54.
Kinetensin is an oligopeptide comprising of nine amino acids with sequence L-Ile-L-Ala-L-Arg-L-Arg-L-His-L-Pro-L-Tyr-L-Phe-L-Leu. It was originally isolated from pepsin-treated human plasma and shares some sequence homology with the C-terminal end of neurotensin. It is a potent histamine releaser and may serve as an inflammatory mediator. It has a role as a human metabolite and a histamine releasing agent. It is a conjugate base of a kinetensin(2+).
Jagged-1 (188-204) is a fragment of the Jagged-1 (JAG-1) protein. JAG-1 is a Notch ligand highly expressed in cultured and primary multiple myeloma (MM) cells. JAG-1 induces maturation of monocyte-derived human dendritic cells.